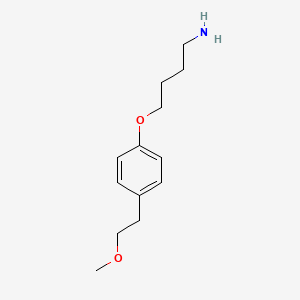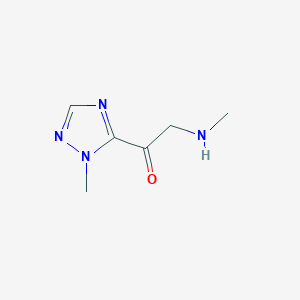
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable methylating agent, followed by the introduction of the ethanone moiety. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors, where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is utilized in the synthesis of other chemical intermediates and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of the cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family.
1-Methyl-1H-1,2,4-triazole: A methylated derivative of 1H-1,2,4-triazole.
2-(Methylamino)ethan-1-one: A related compound with a similar ethanone moiety.
Uniqueness
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific combination of the triazole ring and the methylaminoethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-7-3-5(11)6-8-4-9-10(6)2/h4,7H,3H2,1-2H3 |
Clave InChI |
GAXYZKAMRAIECP-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=NC=NN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
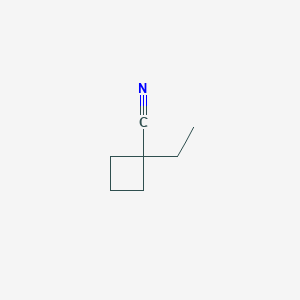
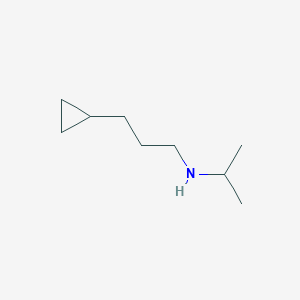
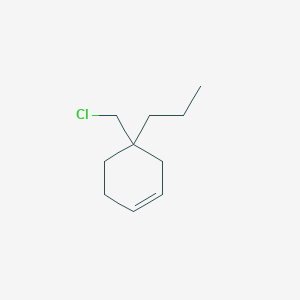
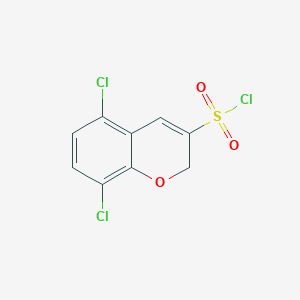
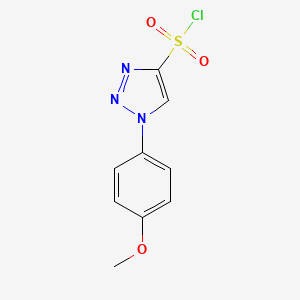

![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
